Ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with an ethyl ester group at the 3-position and a methoxy group at the 6-position
Preparation Methods
The synthesis of ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be achieved through several methods. One common approach involves the Biginelli-type reaction, which is a multicomponent reaction involving the condensation of an aldehyde, a β-keto ester, and an urea or thiourea. In this case, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF yields the desired pyrazolopyrimidine derivatives . This reaction proceeds without the need for a catalyst and provides good yields of the product.
Chemical Reactions Analysis
Ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms into the molecule. Major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and oxidized products .
Scientific Research Applications
Ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound serves as a scaffold for the development of new drugs targeting various diseases, including cancer, cardiovascular disorders, and neurological conditions. It has also been investigated for its potential as a GABA A receptor ligand, which could lead to the development of new anxiolytic and anticonvulsant drugs . Additionally, this compound has applications in the synthesis of other heterocyclic compounds, making it a valuable intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. One of the primary targets of this compound is the GABA A receptor, where it acts as a modulator. By binding to the receptor, it enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant effects . The compound’s structure allows it to interact with the receptor’s binding sites, stabilizing the receptor in its active conformation and increasing its affinity for GABA.
Comparison with Similar Compounds
Ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared to other similar compounds, such as pyrazolo[1,5-a]quinazolines and pyrazolo[1,5-a]thieno[2,3-c]pyrimidines. These compounds share a similar core structure but differ in the substituents attached to the rings. For example, pyrazolo[1,5-a]quinazolines have a quinazoline ring fused to the pyrazole ring, while pyrazolo[1,5-a]thieno[2,3-c]pyrimidines contain a thiophene ring . The unique combination of the methoxy and ethyl ester groups in this compound contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C10H11N3O4 |
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Molecular Weight |
237.21 g/mol |
IUPAC Name |
ethyl 6-methoxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O4/c1-3-17-10(15)6-4-11-13-5-7(16-2)9(14)12-8(6)13/h4-5H,3H2,1-2H3,(H,12,14) |
InChI Key |
TXRDEAUMHYOPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C(=CN2N=C1)OC |
Origin of Product |
United States |
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